
N-(2-hydroxy-3-phenylpropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-1-naphthamide, commonly known as HPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPN belongs to the class of naphthamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial Applications
Naphthoquinones: , which are structurally related to “N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide”, have been identified as potent bioactive secondary metabolites with significant antimicrobial properties . These compounds are utilized in traditional medicine and have been the subject of extensive research for their ability to treat various human diseases. The introduction of amine groups into the naphthoquinone structure has been shown to enhance their pharmacological properties, making them effective against multidrug-resistant bacteria.
Antitumoral Properties
The same structural modifications that enhance the antimicrobial efficacy of naphthoquinones also contribute to their antitumoral activity . These compounds have been systematically reviewed for their potential as antitumoral molecules , with findings suggesting that they could be considered for further studies to provide efficient drugs for treating cancer.
Chemosensory Applications
Derivatives of naphthoquinones have been synthesized as selective chemosensors for cyanide ions, which are hazardous to both the environment and humans . These chemosensors exhibit exclusive binding with cyanide ions, resulting in a color change that can be detected visually. This application is crucial for environmental monitoring and public safety.
Pharmacophore Mapping
Pharmacophore mapping is a technique used to identify the structural features of a compound necessary for biological activity. Naphthoquinone derivatives have been evaluated for their activity against methicillin-resistant Staphylococcus aureus isolates, showing submicromolar activity . This suggests that the compound could be a valuable candidate for developing new antimicrobial agents.
Mécanisme D'action
Target of Action
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, also known as F6200-1091 or N-(2-hydroxy-3-phenylpropyl)-1-naphthamide, is primarily targeted towards bacterial species . The compound has shown significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s efficacy against MRSA and M. tuberculosis suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Biochemical Pathways
Given its antimicrobial activity, the compound may interfere with the synthesis of essential bacterial components, such as proteins or the cell wall .
Pharmacokinetics
The compound’s potent antimicrobial activity suggests that it may have favorable bioavailability and reach its bacterial targets effectively .
Result of Action
The primary result of the action of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is the inhibition of bacterial growth. The compound has demonstrated potent activity against MRSA and M. tuberculosis, suggesting that it may be effective in treating infections caused by these bacteria .
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-17(13-15-7-2-1-3-8-15)14-21-20(23)19-12-6-10-16-9-4-5-11-18(16)19/h1-12,17,22H,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSGWYNPTVZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


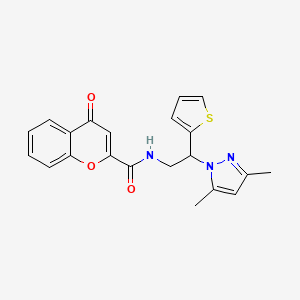

![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2793781.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793784.png)
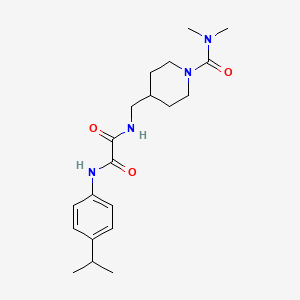
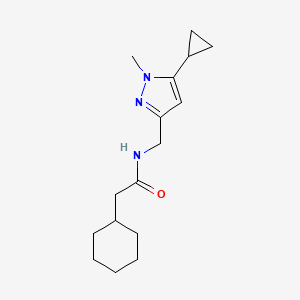
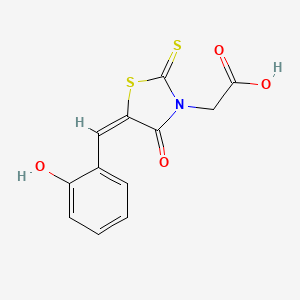

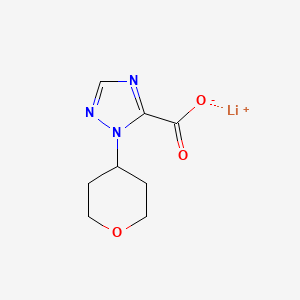
![5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2793791.png)
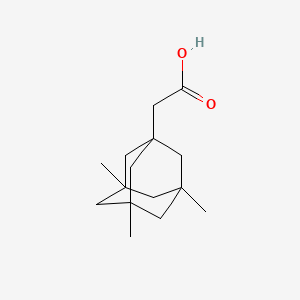
![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)